1-Cyclopropyl-2-hydroxyethanone
Overview
Description
Cyclopropanes are a class of compounds characterized by a three-membered ring structure that imparts unique chemical and physical properties. The compound "1-Cyclopropyl-2-hydroxyethanone" is not directly mentioned in the provided papers, but the research on cyclopropane derivatives and related structures can offer insights into its potential characteristics and reactivity. Cyclopropanes are known for their synthetic versatility and are used as building blocks in organic synthesis due to their reactivity and ability to participate in various chemical transformations .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through multiple routes. For example, cyclopropanone hemiacetals, oxaspiropentanes, and alkylidenecyclopropanes are some of the precursors used to generate substituted cyclopropanes . Cyclopropanone equivalents, such as 1-(arylsulfonyl)cyclopropanol, can be prepared from reactions involving cyclopropanone ethyl hemiacetal and are used to synthesize compounds like 1-alkynyl cyclopropylamines . Additionally, 1-piperidino-1-trimethylsilyloxycyclopropane, derived from 3-chloropropionic acid, serves as a cyclopropanone equivalent in the synthesis of various heterocycles . These methods highlight the diverse synthetic strategies that can be employed to create cyclopropane-containing molecules, which could be applied to the synthesis of "1-Cyclopropyl-2-hydroxyethanone."
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is often confirmed using techniques such as NMR, FT-IR, MS, and X-ray crystallography. Computational studies, such as TD-DFT, are also used to investigate the molecular structure and are found to be in good agreement with experimental data . The crystal structure of a related compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, was determined by X-ray crystallography, revealing details such as the chair conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds . These analytical methods are essential for characterizing the structure of "1-Cyclopropyl-2-hydroxyethanone" and understanding its chemical behavior.
Chemical Reactions Analysis
Cyclopropane derivatives undergo a variety of chemical reactions. For instance, 1-acetoxycyclopropanol can react with different nucleophiles via cyclopropanone, which is present in a small equilibrium concentration9. The reactivity of cyclopropanes with nucleophiles is a key feature that can be exploited in synthetic applications, such as the formation of cyclopropanols and bicyclic tertiary alcohols . The synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes involves a sequence of reactions including homolytic displacement, demonstrating the potential for radical-mediated transformations in cyclopropane chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure. The ring strain in cyclopropanes contributes to their high reactivity, making them susceptible to ring-opening reactions. The presence of substituents on the cyclopropane ring can further modify the compound's reactivity and physical properties. For example, the introduction of hydroxy or carbonyl groups can affect the compound's polarity, solubility, and potential for intermolecular interactions . These properties are important to consider when studying "1-Cyclopropyl-2-hydroxyethanone," as they will influence its behavior in chemical reactions and potential applications.
Scientific Research Applications
Cyclopropane, a structural component of 1-Cyclopropyl-2-hydroxyethanone, is a significant structure in many compounds and demonstrates various biological activities such as antifungal, antibacterial, antiviral, and some enzyme inhibition activities . It’s also used in the synthesis of spirocyclopropane annelated to six- and five-member rings . But these are general applications of cyclopropane, not specifically 1-Cyclopropyl-2-hydroxyethanone.
Cyclopropyl groups are an appealing substituent to use in drug design because they impart constraint in aliphatic systems while retaining a high fraction of sp3 . The ring strain produces shorter, stronger, more polarised C-H bonds that impart some novel properties . The ring system features in numerous FDA-approved small molecule drugs, with many more in preclinical and clinical trials .
For example, the classic example of pitavastatin uses a cyclopropyl ring to divert metabolism away from CYP3A4 in favour of clinically insignificant minimal metabolism by CYP2C9, thus reducing potential DDIs . Also, Roche’s RNA splice modifier risdiplam, approved for the treatment of spinal muscular atrophy, contains a cyclopropyl group .
Safety And Hazards
- Warning : 1-Cyclopropyl-2-hydroxyethanone may cause skin and eye irritation.
- Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.
Future Directions
Future research on 1-Cyclopropyl-2-hydroxyethanone should explore:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Synthetic Applications : Develop novel synthetic methodologies using this compound.
- Structural Modifications : Explore derivatives with improved properties.
properties
IUPAC Name |
1-cyclopropyl-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-5(7)4-1-2-4/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNOMPKCDKPRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-hydroxyethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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